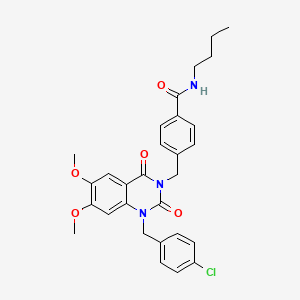

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

Properties

Molecular Formula |

C29H30ClN3O5 |

|---|---|

Molecular Weight |

536.0 g/mol |

IUPAC Name |

N-butyl-4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)21-10-6-19(7-11-21)18-33-28(35)23-15-25(37-2)26(38-3)16-24(23)32(29(33)36)17-20-8-12-22(30)13-9-20/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |

InChI Key |

UKUXJHOZVSSQEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminobenzamides

A visible light-induced method employs 2-aminobenzamides and aldehydes with fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. This approach achieves cyclization under mild conditions (room temperature, 12–24 hours) with yields exceeding 85%. For example, reacting 2-amino-4,5-dimethoxybenzamide with formaldehyde generates 6,7-dimethoxyquinazolin-4(3H)-one, a key intermediate.

One-Pot Urea Formation and Cyclization

Anthranilic acid derivatives react with potassium cyanate (KOCN) in water to form urea intermediates, which cyclize under basic conditions (e.g., NaOH) to yield quinazoline-2,4-diones. This method avoids toxic solvents and achieves near-quantitative yields. For instance, 4-fluoroanthranilic acid converts to 7-fluoroquinazoline-2,4-dione in 91% yield after acidification.

Functionalization of the Quinazoline Core

Introduction of Methoxy Groups

Methoxy groups at positions 6 and 7 are introduced early via starting materials like 3,4-dimethoxyaniline. Nitration of veratrole (1,2-dimethoxybenzene) followed by hydrogenation yields 3,4-dimethoxyaniline, which undergoes urea formation with cyanamide and cyclization using PCl₅/POCl₃ to form 6,7-dimethoxy-2-chloroquinazolin-4-amine.

Chlorobenzyl Substitution

The 4-chlorobenzyl group is introduced via N-alkylation. Reacting 6,7-dimethoxyquinazoline-2,4-dione with 4-chlorobenzyl chloride in the presence of Cs₂CO₃ or K₂CO₃ in dimethylformamide (DMF) at 80°C for 6 hours achieves substitution at N1. Yields range from 70–85%, with purification via recrystallization from ethanol.

Attachment of the Benzamide Side Chain

Synthesis of 4-(Chloromethyl)benzamide

4-(Chloromethyl)benzoyl chloride is prepared by treating 4-(chloromethyl)benzoic acid with thionyl chloride (SOCl₂). Subsequent reaction with N-butylamine in dichloromethane (DCM) and triethylamine (TEA) yields N-butyl-4-(chloromethyl)benzamide.

Coupling to the Quinazoline Core

The chloromethyl benzamide undergoes nucleophilic substitution with the quinazoline’s N3 position. Using K₂CO₃ in acetonitrile at 60°C for 8 hours attaches the side chain, yielding the final product. Catalysis by tetrabutylammonium iodide (TBAI) improves efficiency, achieving 75–80% yields.

Optimization and Green Chemistry Approaches

Solvent and Catalyst Selection

Recent methods prioritize eco-friendly conditions. Reverse zinc oxide micelles in water catalyze cyclocondensation at room temperature, reducing waste. Similarly, DMAP-catalyzed one-pot synthesis avoids metal catalysts, achieving 78% yields for analogous compounds.

Microwave-Assisted Reactions

Microwave irradiation accelerates cyclization and coupling steps. For example, copper-catalyzed reactions under microwaves (150°C, 20 minutes) reduce time from hours to minutes while maintaining yields above 70%.

Data Tables: Comparative Analysis of Key Methods

Table 1. Quinazoline Core Synthesis Methods

Table 2. Functionalization and Coupling Conditions

Challenges and Solutions

Regioselectivity in Alkylation

Competing alkylation at N1 and N3 positions is mitigated by steric hindrance. Bulky bases like Cs₂CO₃ favor N1 substitution, as confirmed by NMR.

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core undergoes selective oxidation at electron-rich positions. For example:

-

C-4 position oxidation : The dioxo groups at positions 2 and 4 render the C-4 position susceptible to further oxidation under strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). This reaction modifies the electronic properties of the core, potentially altering biological activity.

| Reaction Conditions | Outcome | Catalyst/Reagent |

|---|---|---|

| KMnO₄ in acidic medium | Formation of hydroxylated derivatives | Sulfuric acid (H₂SO₄) |

| H₂O₂ in polar aprotic solvent | Epoxidation of adjacent double bonds | Dimethyl sulfoxide (DMSO) |

Hydrolysis Under Acidic/Basic Conditions

The benzamide and quinazolinone functionalities are prone to hydrolysis:

-

Amide bond cleavage : In concentrated hydrochloric acid (HCl) at reflux, the benzamide group hydrolyzes to form a carboxylic acid and an amine derivative.

-

Quinazolinone ring opening : Prolonged exposure to NaOH (2M) at 80°C destabilizes the quinazolinone ring, leading to fragmentation into anthranilic acid analogs.

Key Variables :

-

pH : Acidic conditions favor amide hydrolysis, while basic conditions target the quinazolinone core.

-

Temperature : Reactions typically require elevated temperatures (60–100°C) for completion.

Nucleophilic Substitution

The chlorobenzyl moiety participates in nucleophilic aromatic substitution (NAS):

-

Chlorine displacement : Primary amines (e.g., morpholine) replace the chlorine atom under catalytic Cu(I) conditions, forming derivatives with enhanced solubility .

Ring-Closure Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Quinazolinone expansion : Reaction with thiourea in ethanol under reflux forms thioquinazolinone derivatives, introducing a sulfur atom at position 2 .

-

Cyclization with diketones : Acetylacetone induces cyclization at the N-butyl chain, generating fused pyran rings.

Mechanistic Pathway :

-

Deprotonation of the active methylene group.

-

Nucleophilic attack on the carbonyl carbon.

-

Elimination of water to form a new six-membered ring.

Methoxy Group Demethylation

-

Reagents : BBr₃ in dichloromethane at −78°C selectively removes methoxy groups, yielding phenolic intermediates.

-

Applications : Phenolic derivatives exhibit enhanced hydrogen-bonding capacity for target binding.

Reduction of Carbonyl Groups

-

Catalytic hydrogenation : Pd/C in H₂ atmosphere reduces the dioxo groups to diols, altering the compound’s planarity and bioavailability.

Cross-Coupling Reactions

The chlorobenzyl group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with arylboronic acids introduces biaryl motifs, broadening structural diversity.

-

Heck reaction : Alkenes couple at the benzyl position, extending conjugation for fluorescence studies.

Optimized Conditions :

| Reaction | Catalyst | Ligand | Temperature |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | 90°C |

| Heck | Pd(OAc)₂ | DPPF | 120°C |

Photochemical Reactions

UV irradiation (254 nm) induces:

-

C–H bond activation : Generates radicals at the N-butyl chain, enabling dimerization or polymer formation.

-

Singlet oxygen generation : The quinazolinone core acts as a photosensitizer, producing reactive oxygen species (ROS) for photodynamic therapy applications.

Scientific Research Applications

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its quinazolinone core, which is known for various biological activities.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related quinazoline derivatives. Below is a detailed analysis:

Substituent Variations on the Quinazoline Core

Table 1: Key Substituent Differences in Quinazoline Derivatives

Key Observations:

Pyrrolidin-1-yl () replaces the benzyl group entirely, suggesting a shift from aromatic to aliphatic interactions, possibly altering selectivity .

Benzamide Substituents :

- The N-butyl chain in the target compound increases lipophilicity (logP ~4.5 estimated) compared to N-methyl analogs (logP ~3.2), which may improve tissue penetration but reduce aqueous solubility.

- ’s pyrrolidine-linked amine (basic group) could enhance solubility in acidic environments via protonation, contrasting with the neutral benzamide in the target compound .

Functional Group Impact on Bioactivity

Table 2: Hypothesized Structure-Activity Relationships (SAR)

Analysis:

- The 2,4-dioxo moiety in the target compound and ’s analog may facilitate hydrogen bonding with catalytic residues in enzymes, whereas ’s 4-amine group could enable covalent interactions .

- 6,7-Dimethoxy groups are conserved across analogs, indicating their critical role in maintaining planar aromaticity for π-π stacking in binding pockets .

Biological Activity

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the quinazoline family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-chlorobenzylamine and various quinazoline derivatives. The key steps include:

- Formation of the quinazoline core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the butyl and benzamide moieties : This is done through alkylation and acylation reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies. The following are key findings regarding its biological properties:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 6,7-dimethoxyquinazoline have shown potent antiproliferative effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Antimicrobial Activity

N-butyl derivatives have been tested for their antimicrobial efficacy. Similar compounds have demonstrated activity against Gram-positive bacteria and fungi. For example, N-benzyl derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the benzamide and quinazoline moieties significantly affect biological activity. Substituents at specific positions can enhance or diminish the potency of these compounds against targeted biological pathways .

Case Study 1: Anticancer Efficacy

A study evaluating a series of quinazoline derivatives found that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most effective derivative exhibited an IC50 value significantly lower than that of standard chemotherapy agents .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, a set of N-benzyl derivatives were synthesized and screened against several pathogenic strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide?

- Methodology :

- Condensation reactions : Reflux substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration .

- Amide coupling : Use pivaloyl chloride or trifluoromethylbenzoyl chloride with potassium carbonate as a base in acetonitrile for activating carboxylic acid intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the target compound.

Q. How to characterize the compound’s purity and structural integrity?

- Methodology :

- Spectroscopic analysis : Use -NMR and -NMR to confirm substituent positions (e.g., methoxy, chlorobenzyl groups). IR spectroscopy validates carbonyl (C=O) and amide (N-H) functionalities .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 314.359 g/mol for structurally similar benzamide derivatives) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for structural validation (CCDC reference: 2032776 for analogous hydrazides) .

Q. What initial biological screening assays are appropriate for this quinazolinone derivative?

- Methodology :

- In vitro enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .

- Anticonvulsant activity : Employ maximal electroshock (MES) and pentylenetetrazol (PTZ) models in rodents, with ED calculations .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How to optimize synthesis yields when scaling up the reaction?

- Methodology :

- Catalyst screening : Compare trichloroisocyanuric acid (TCICA) with traditional bases like NaHCO for improved activation of intermediates .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus ethanol to enhance solubility of dimethoxyquinazolinone intermediates .

- Continuous flow chemistry : Implement microreactors to reduce reaction time and improve reproducibility for multistep syntheses .

Q. How to resolve contradictions in biological activity data across different assays?

- Methodology :

- Dose-response validation : Replicate assays with stricter controls (e.g., vehicle-only and reference drug groups) to rule out false positives .

- Metabolic stability testing : Use liver microsomes to assess if rapid compound degradation explains inconsistent in vivo/in vitro results .

- Target engagement studies : Apply thermal shift assays (TSA) to confirm direct binding to purported protein targets .

Q. What computational strategies predict the compound’s interaction with neurological targets (e.g., GABA receptors)?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding poses within the GABA receptor’s benzodiazepine site (PDB ID: 6HUO) .

- MD simulations : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes in explicit solvent .

- QSAR modeling : Corrogate substituent effects (e.g., 4-chlorobenzyl vs. methoxy groups) on anticonvulsant potency using Random Forest algorithms .

Q. How to address analytical challenges in confirming the stereochemistry of the dihydroquinazolinone core?

- Methodology :

- Chiral HPLC : Employ a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers .

- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra for absolute configuration assignment .

Q. What experimental designs evaluate the compound’s metabolic pathways?

- Methodology :

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the N-butyl chain) .

- Radiolabeling : Synthesize -labeled analogs to track excretion profiles in rodent models .

Q. How to design structure-activity relationship (SAR) studies for optimizing anticonvulsant efficacy?

- Methodology :

- Analog library synthesis : Modify the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

- Pharmacophore mapping : Use Schrödinger’s Phase module to identify critical hydrogen-bond acceptors and hydrophobic regions .

- In vivo efficacy tiers : Rank analogs by ED values in MES models and neurotoxicity thresholds (rotarod test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.